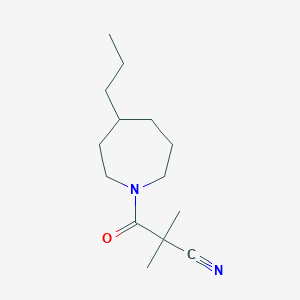
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile is a chemical compound that has been studied extensively in the field of scientific research due to its potential applications in various biological processes. It is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it an important compound for further research.
作用机制
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile involves the inhibition of specific enzymes, such as cholinesterases and monoamine oxidases. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, which can have a range of effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile are varied and depend on the specific biological process being studied. It has been shown to have activity against cholinesterases, which are involved in the regulation of acetylcholine levels in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. It has also been shown to have activity against monoamine oxidases, which are involved in the regulation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a decrease in dopamine levels in the brain.
实验室实验的优点和局限性
One advantage of using 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its ability to modulate specific biological processes, making it a potential candidate for the treatment of various neurological disorders. However, one limitation is that the compound may have off-target effects, which could lead to unintended consequences.
未来方向
There are several potential future directions for the study of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile. One area of research could be the development of more potent and selective inhibitors of specific enzymes, such as cholinesterases and monoamine oxidases. Another area of research could be the development of novel drug delivery systems that could improve the bioavailability and efficacy of the compound. Additionally, further studies could be conducted to investigate the potential applications of the compound in other biological processes, such as inflammation and cancer.
合成方法
The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-hydroxypiperidine with 2-chloro-3-cyanopyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
科学研究应用
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile has been studied extensively for its potential applications in various biological processes. It has been shown to have activity against various enzymes, including cholinesterases and monoamine oxidases, which are involved in the regulation of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-10-12-9-11-3-1-2-4-14(11)17-15(12)18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLJRYSCPXWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)quinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)


